molecular formula C15H10N4 B14501358 Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- CAS No. 63572-59-8

Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-

Katalognummer: B14501358
CAS-Nummer: 63572-59-8
Molekulargewicht: 246.27 g/mol
InChI-Schlüssel: FKVGHRZOJFSKFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- is a heterocyclic compound that combines the structural features of quinoline and imidazopyridine. Quinoline is a nitrogen-containing aromatic compound, while imidazopyridine is a fused heterocyclic system known for its diverse biological activities. The combination of these two moieties results in a compound with unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- typically involves multi-step reactions. One common method is the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions. Another approach involves the use of transition metal catalysts to facilitate the formation of the imidazopyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- is unique due to the combination of quinoline and imidazopyridine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

63572-59-8

Molekularformel

C15H10N4

Molekulargewicht

246.27 g/mol

IUPAC-Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)quinoline

InChI

InChI=1S/C15H10N4/c1-2-5-11-10(4-1)7-8-13(17-11)15-18-12-6-3-9-16-14(12)19-15/h1-9H,(H,16,18,19)

InChI-Schlüssel

FKVGHRZOJFSKFA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=C(N3)C=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.